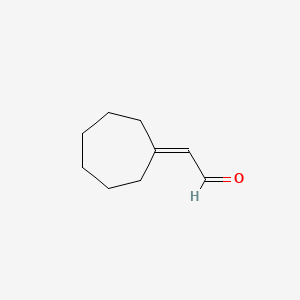
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of acetic acid, dichlorophenoxy, and thienylcarbonyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thienylcarbonyl phenol derivative, followed by chlorination to introduce the dichloro groups. The final esterification step involves reacting the chlorinated phenol with acetic acid and 2-methoxyethanol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, ethyl ester
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester stands out due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
| 78747-66-7 | |
Molekularformel |
C16H14Cl2O5S |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
2-methoxyethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C16H14Cl2O5S/c1-21-6-7-22-13(19)9-23-11-5-4-10(14(17)15(11)18)16(20)12-3-2-8-24-12/h2-5,8H,6-7,9H2,1H3 |
InChI-Schlüssel |
BMOLRVXVPKRJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)

